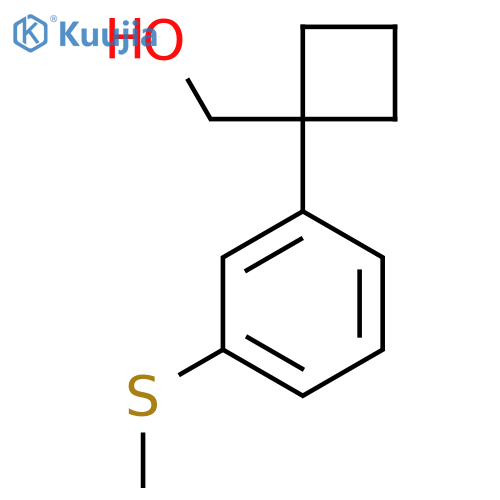

Cas no 2228299-85-0 ({1-3-(methylsulfanyl)phenylcyclobutyl}methanol)

{1-3-(methylsulfanyl)phenylcyclobutyl}methanol 化学的及び物理的性質

名前と識別子

-

- {1-3-(methylsulfanyl)phenylcyclobutyl}methanol

- EN300-1744334

- {1-[3-(methylsulfanyl)phenyl]cyclobutyl}methanol

- 2228299-85-0

-

- インチ: 1S/C12H16OS/c1-14-11-5-2-4-10(8-11)12(9-13)6-3-7-12/h2,4-5,8,13H,3,6-7,9H2,1H3

- InChIKey: RMFHKJCDFVNSOI-UHFFFAOYSA-N

- ほほえんだ: S(C)C1=CC=CC(=C1)C1(CO)CCC1

計算された属性

- せいみつぶんしりょう: 208.09218630g/mol

- どういたいしつりょう: 208.09218630g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 189

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.8

- トポロジー分子極性表面積: 45.5Ų

{1-3-(methylsulfanyl)phenylcyclobutyl}methanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1744334-0.5g |

{1-[3-(methylsulfanyl)phenyl]cyclobutyl}methanol |

2228299-85-0 | 0.5g |

$1097.0 | 2023-09-20 | ||

| Enamine | EN300-1744334-0.05g |

{1-[3-(methylsulfanyl)phenyl]cyclobutyl}methanol |

2228299-85-0 | 0.05g |

$959.0 | 2023-09-20 | ||

| Enamine | EN300-1744334-5.0g |

{1-[3-(methylsulfanyl)phenyl]cyclobutyl}methanol |

2228299-85-0 | 5g |

$3313.0 | 2023-05-23 | ||

| Enamine | EN300-1744334-1g |

{1-[3-(methylsulfanyl)phenyl]cyclobutyl}methanol |

2228299-85-0 | 1g |

$1142.0 | 2023-09-20 | ||

| Enamine | EN300-1744334-0.1g |

{1-[3-(methylsulfanyl)phenyl]cyclobutyl}methanol |

2228299-85-0 | 0.1g |

$1005.0 | 2023-09-20 | ||

| Enamine | EN300-1744334-5g |

{1-[3-(methylsulfanyl)phenyl]cyclobutyl}methanol |

2228299-85-0 | 5g |

$3313.0 | 2023-09-20 | ||

| Enamine | EN300-1744334-2.5g |

{1-[3-(methylsulfanyl)phenyl]cyclobutyl}methanol |

2228299-85-0 | 2.5g |

$2240.0 | 2023-09-20 | ||

| Enamine | EN300-1744334-1.0g |

{1-[3-(methylsulfanyl)phenyl]cyclobutyl}methanol |

2228299-85-0 | 1g |

$1142.0 | 2023-05-23 | ||

| Enamine | EN300-1744334-0.25g |

{1-[3-(methylsulfanyl)phenyl]cyclobutyl}methanol |

2228299-85-0 | 0.25g |

$1051.0 | 2023-09-20 | ||

| Enamine | EN300-1744334-10.0g |

{1-[3-(methylsulfanyl)phenyl]cyclobutyl}methanol |

2228299-85-0 | 10g |

$4914.0 | 2023-05-23 |

{1-3-(methylsulfanyl)phenylcyclobutyl}methanol 関連文献

-

Lulu Yao,Jiajun Gu,Weiqiang Wang,Tengfei Li,Dongling Ma,Qinglei Liu,Wang Zhang,Waseem Abbas,Ashkan Bahadoran,Di Zhang Nanoscale, 2019,11, 2138-2142

-

Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397

-

Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432

-

David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798

-

Jiaqin Yang,Lifang Jiao,Taihong Wang,Jiabiao Lian,Xiaochuan Duan,Wenjun Zheng Dalton Trans., 2011,40, 10100-10108

-

Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682

-

Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861

-

Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499

-

10. Book reviews

{1-3-(methylsulfanyl)phenylcyclobutyl}methanolに関する追加情報

Introduction to {1-3-(methylsulfanyl)phenylcyclobutyl}methanol (CAS No. 2228299-85-0)

{1-3-(methylsulfanyl)phenylcyclobutyl}methanol} is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its Chemical Abstracts Service (CAS) number 2228299-85-0, represents a unique structural motif that combines a phenyl ring with a methylsulfanyl group and a cyclobutyl moiety, linked to a hydroxymethyl group. The intricate architecture of this molecule not only makes it an intriguing subject for synthetic chemists but also opens up diverse possibilities for its application in drug discovery and development.

The presence of the {methylsulfanyl} group in the phenyl ring introduces a polar character to the molecule, which can influence its solubility, reactivity, and interaction with biological targets. This feature is particularly valuable in medicinal chemistry, where the optimization of physicochemical properties is crucial for the design of bioactive molecules. The cyclobutyl ring, on the other hand, contributes to the steric environment of the molecule, potentially affecting its binding affinity and selectivity towards specific biological receptors.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the behavior of such complex molecules with greater accuracy. These tools have been instrumental in understanding the potential interactions between {1-3-(methylsulfanyl)phenylcyclobutyl}methanol and various biological targets, including enzymes and receptors involved in critical metabolic pathways. The hydroxymethyl group at the end of the molecular chain further enhances its versatility, allowing for further functionalization and derivatization to tailor its pharmacological properties.

In the context of drug discovery, the structural features of {1-3-(methylsulfanyl)phenylcyclobutyl}methanol make it a promising candidate for developing novel therapeutic agents. Its unique combination of functional groups could potentially lead to compounds with enhanced efficacy and reduced side effects compared to existing medications. Researchers are exploring its potential as a lead compound for drugs targeting various diseases, including neurological disorders, inflammatory conditions, and metabolic syndromes.

The synthesis of {1-3-(methylsulfanyl)phenylcyclobutyl}methanol presents both challenges and opportunities for synthetic chemists. The complexity of its structure requires careful planning and execution to ensure high yields and purity. However, recent innovations in synthetic methodologies have made it more feasible to produce this compound on a scalable basis. Techniques such as transition metal-catalyzed cross-coupling reactions and asymmetric synthesis have been particularly useful in constructing the desired molecular framework efficiently.

One of the most exciting aspects of {1-3-(methylsulfanyl)phenylcyclobutyl}methanol is its potential role in developing next-generation therapeutics. By leveraging cutting-edge technologies such as high-throughput screening and structure-activity relationship (SAR) studies, researchers can rapidly identify derivatives with improved pharmacological profiles. These efforts are already yielding promising results, with several analogs showing encouraging activity in preclinical studies.

The compound's unique structural features also make it an attractive scaffold for developing probes and tools for biochemical research. Its ability to interact with specific biological targets can be exploited to study enzyme mechanisms, receptor binding dynamics, and other fundamental processes in cellular biology. Such insights could pave the way for new therapeutic strategies targeting previously unexplored pathways.

As our understanding of molecular interactions continues to evolve, so does our ability to harness compounds like {1-3-(methylsulfanyl)phenylcyclobutyl}methanol for therapeutic purposes. The integration of artificial intelligence (AI) into drug discovery processes has further accelerated the pace of innovation, enabling researchers to predict promising candidates with unprecedented speed and accuracy. This synergy between traditional organic synthesis and modern computational methods holds immense potential for unlocking new treatments for complex diseases.

In conclusion, {1-3-(methylsulfanyl)phenylcyclobutyl}methanol (CAS No. 2228299-85-0) represents a fascinating compound with diverse applications in pharmaceutical chemistry and medicinal research. Its unique structural features offer numerous opportunities for developing novel therapeutics targeting various diseases. As research continues to uncover new possibilities for this compound, it is poised to play a significant role in shaping the future of drug discovery and development.

2228299-85-0 ({1-3-(methylsulfanyl)phenylcyclobutyl}methanol) 関連製品

- 1240581-92-3(3-{[(Prop-2-en-1-yl)amino]methyl}phenol hydrochloride)

- 2229141-16-4(tert-butyl 3-(2-methoxy-4-nitrophenyl)piperazine-1-carboxylate)

- 900006-75-9(N-cyclopentyl-2-{4-(3-fluoro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-ylsulfanyl}acetamide)

- 1260900-12-6(1-(2-chloro-4-fluorophenyl)cyclobutane-1-carboxylic acid)

- 72667-91-5(BENZENE, 1,4-DIMETHOXY-2-(1-METHYLETHENYL)-)

- 122894-40-0(Dimethyl-morpholin-2-ylmethyl-amine Dihydrochloride)

- 2171806-68-9(4-(aminomethyl)-8-(trifluoromethyl)-1,2,3,4-tetrahydroquinolin-2-one)

- 1261850-65-0(4'-Bromo-3'-iodopropiophenone)

- 2138203-85-5(3-(2-Methylbutan-2-yl)thiophene-2,5-dicarboxylic acid)

- 2763906-20-1(Ethyl 3-(morpholin-3-yl)-3-oxopropanoate)